5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 5-position, a dimethylamino group at the N-position, and a carboxamide group at the 4-position, making it a versatile building block for various chemical syntheses.
Mechanism of Action
Target of Action
5-Amino-N,N-dimethyl-1H-pyrazole-4-carboxamide, also known as 3-Amino-N,N-dimethyl-1H-pyrazole-4-carboxamide, is a compound that has shown potential in various biological activities. It has been found to exhibit strong growth-inhibitory effects, particularly showing selectivity towards estrogen receptor-positive breast cancer cells (MCF-7) . This suggests that the primary target of this compound could be estrogen receptors in certain types of cancer cells.
Mode of Action
It is believed that the compound interacts with its targets, possibly estrogen receptors, leading to changes that inhibit the growth of the cancer cells . The presence of two nitrogen atoms in the pyrazole ring allows it to simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions .
Biochemical Pathways
Given its potential as a growth inhibitor in certain cancer cells, it is likely that it affects pathways related to cell proliferation and survival
Result of Action
The primary result of the action of this compound is the inhibition of growth in certain cancer cells . This suggests that the compound may have potential as a therapeutic agent in the treatment of certain types of cancer.
Biochemical Analysis
Biochemical Properties
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of adenosine deaminase . Moreover, it has been synthesized as a novel pan-FGFR covalent inhibitor, targeting both wild-type and gatekeeper mutants of FGFRs .
Cellular Effects
The compound has demonstrated significant effects on various types of cells. For instance, it has shown strong growth-inhibitory effects, particularly towards estrogen receptor-positive breast cancer cells (MCF-7) compared to other 5-amino-1H-pyrazole-4-carboxamide derivatives . It also strongly suppressed the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to irreversibly bind to FGFR1, demonstrating its role as a covalent inhibitor . This binding interaction is likely to influence enzyme activity, potentially leading to changes in gene expression.
Metabolic Pathways
Given its interaction with enzymes such as adenosine deaminase and FGFRs , it is likely involved in several metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often involve refluxing in solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process may include steps like nitration, reduction, and cyclization, followed by purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1,3-dimethylpyrazole
- 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Uniqueness
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-10(2)6(11)4-3-8-9-5(4)7/h3H,1-2H3,(H3,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKLWOKERSXLDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(NN=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741209-40-5 |
Source
|
Record name | 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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